Home > Products > Screening Compounds P56956 > 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid
3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid - 743444-58-8

3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid

Catalog Number: EVT-2800387
CAS Number: 743444-58-8
Molecular Formula: C16H24N4O4
Molecular Weight: 336.392
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor with an IC50 value of 23.5 nM. [] It demonstrated efficacy in both in vitro and in vivo models of type 2 diabetes. [] Notably, (R)-40 exhibited moderate antihyperglycemic activity compared to the standard drug Linagliptin in an oral glucose tolerance test (OGTT) and effectively improved the pathological state of diet-induced obese (DIO) mice. []

Relevance: While (R)-40 shares the core purine-2,6-dione scaffold with 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid, it incorporates an aminopiperidine substituent at the 8-position and a benzonitrile moiety at the N-9 position. This example highlights the structural diversity explored within this class of compounds for modulating DPP-IV activity. The research on (R)-40 emphasizes the potential of targeting the purine-2,6-dione scaffold for developing novel therapeutics for type 2 diabetes. []

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

Compound Description: This series of compounds represents a class of potential acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. [] ACAT is a key enzyme involved in cholesterol esterification. [] The compounds were designed based on the structural features of known ACAT inhibitors and synthesized from appropriately substituted purine-2,6-diones. []

Relevance: These compounds, like 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid, are built upon the purine-2,6-dione core structure. [] The variations lie in the alkyl substituents on the purine ring and the presence of the urea linker attached to the 8-position. Exploring diverse substituents and linkers at various positions of the purine ring is a common strategy in medicinal chemistry for optimizing activity and selectivity profiles. [] The development of these compounds as potential ACAT inhibitors highlights the versatility of the purine-2,6-dione scaffold as a starting point for designing new therapeutic agents. []

Substituted Phenoxyacetic Acids, Their Esters and Amides Containing 2,6-Dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl Fragments

Compound Description: This series represents selective A2A adenosine receptor antagonists. [] The compounds were designed to target the A2A adenosine receptor, which plays a role in various central nervous system diseases. [] These compounds are proposed as potential therapeutics for cognitive disorders, Parkinson's disease, depression, tumor diseases, and inflammatory processes. []

Relevance: These compounds highlight the incorporation of the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl fragment as a key structural motif. [] While 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid also features this core structure, the phenoxyacetic acid derivatives explore diverse substitutions on the phenyl ring and variations in the linker connecting the purine and phenoxyacetic acid moieties. [] This approach underscores the importance of systematic structural modifications in medicinal chemistry to optimize the pharmacological properties of drug candidates. [] The research on these compounds demonstrates the potential of targeting the adenosine A2A receptor using molecules containing the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl fragment. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: These are 1,3-dimethylxanthine derivatives with a pyrazole ring at position 8, synthesized and evaluated for their antioxidant and anti-inflammatory properties. [] Some of these compounds, particularly those with a phenylalyl radical at position 7, showed potent antioxidant activity in vitro, surpassing even Trolox. [] They also displayed anti-inflammatory activity by inhibiting soybean lipoxygenase (LOX). []

Overview

3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid is a complex organic compound with significant implications in pharmaceutical research. Its molecular structure indicates it belongs to the class of purine derivatives, which are crucial in various biological processes. The compound is characterized by its unique functional groups and stereochemistry, contributing to its biological activity.

Source

This compound can be synthesized through various chemical methods and is often studied in the context of medicinal chemistry. Its structural formula and properties can be explored through databases such as PubChem and DrugBank, which provide comprehensive details on its chemical identity and potential applications .

Classification

The compound is classified under purine derivatives due to its structural resemblance to purines, which are essential components of nucleic acids. It also falls under the category of carboxylic acids due to the presence of the propanoic acid moiety.

Synthesis Analysis

Methods

The synthesis of 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid can be approached using several methods. One common method involves multi-step synthesis starting from simpler precursors through condensation reactions and functional group modifications.

Technical Details

  1. Condensation Reactions: The synthesis may begin with the formation of a purine core via condensation reactions involving appropriate aldehydes and amines.
  2. Functionalization: Subsequent steps involve introducing alkyl groups (like butyl and 2-methylpropyl) and forming the dioxo structure through oxidation or similar transformations.
  3. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Molecular Structure Analysis

Structure

The molecular formula for this compound is C16H24N4O4C_{16}H_{24}N_{4}O_{4}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features:

  • A purine ring system.
  • Two carbonyl groups contributing to its dioxo characteristic.
  • A propanoic acid side chain.

Data

Molecular weight: 336.39 g/mol
Melting point and solubility data are typically determined experimentally but are not specified in available literature sources.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for carboxylic acids and purine derivatives:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with amines.
  3. Reduction: Potential reduction of carbonyl groups under specific conditions.

Technical Details

Each reaction pathway may require specific catalysts or conditions (e.g., temperature, solvent) to achieve optimal yields. The reactivity of the dioxo groups makes them susceptible to nucleophilic attacks, facilitating various synthetic transformations.

Mechanism of Action

Process

The mechanism by which 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that similar purine derivatives can act as inhibitors or modulators of enzymatic activity within metabolic pathways, potentially affecting cell proliferation or apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point or melting point are not detailed in the available literature, compounds of this class typically exhibit moderate solubility in polar solvents due to their functional groups.

Chemical Properties

The compound's chemical properties include:

  • Acidity: The carboxylic acid group contributes to its acidic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing drugs targeting purine metabolism.
  2. Biochemical Research: Investigating its role in cellular processes related to nucleic acids.
  3. Therapeutics: Exploring anti-cancer properties or other therapeutic effects based on its mechanism of action.

Properties

CAS Number

743444-58-8

Product Name

3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid

IUPAC Name

3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoic acid

Molecular Formula

C16H24N4O4

Molecular Weight

336.392

InChI

InChI=1S/C16H24N4O4/c1-4-5-8-19-14-13(15(23)18-16(19)24)20(9-10(2)3)11(17-14)6-7-12(21)22/h10H,4-9H2,1-3H3,(H,21,22)(H,18,23,24)

InChI Key

LPQYOHUQOMNZJF-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CC(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.